
1-(5-Vinylpyridin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Vinylpyridin-2-yl)azepane is a seven-membered heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5-vinyl-2-pyridine with azepane can be catalyzed by palladium-based catalysts under mild conditions. The reaction typically proceeds smoothly with high yields and minimal byproducts .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(5-Vinylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 1-(5-Vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The vinyl group allows the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A seven-membered ring containing nitrogen.
Oxepane: A seven-membered ring containing oxygen.
Thiepane: A seven-membered ring containing sulfur.
Uniqueness
1-(5-Vinylpyridin-2-yl)azepane is unique due to the presence of both a vinyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
1-(5-ethenylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H18N2/c1-2-12-7-8-13(14-11-12)15-9-5-3-4-6-10-15/h2,7-8,11H,1,3-6,9-10H2 |
Clé InChI |
XWSHTWVNWGXVHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=C(C=C1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



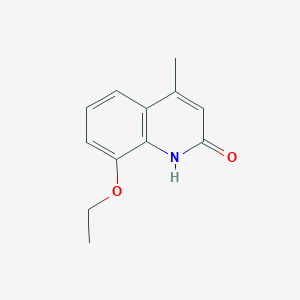

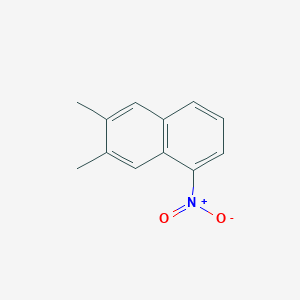
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)




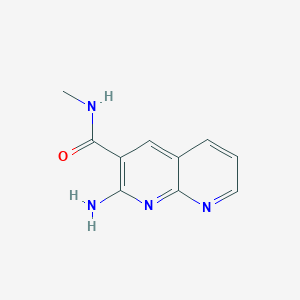
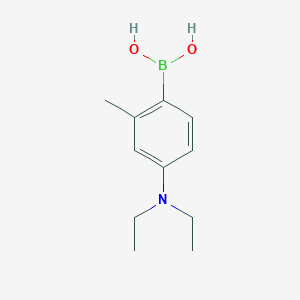
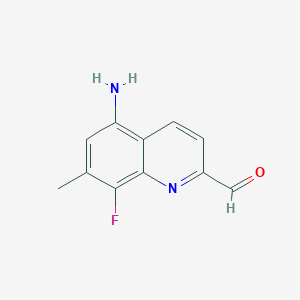
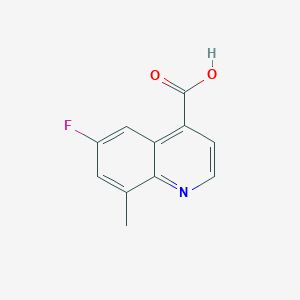
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
